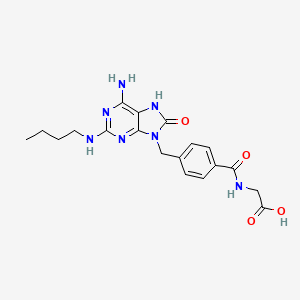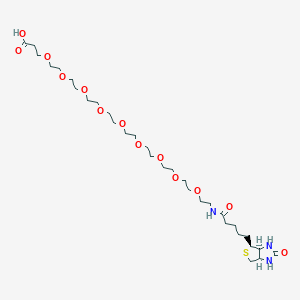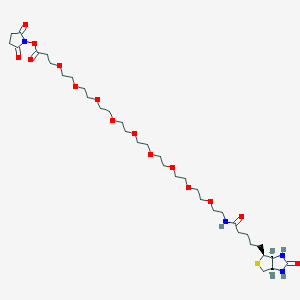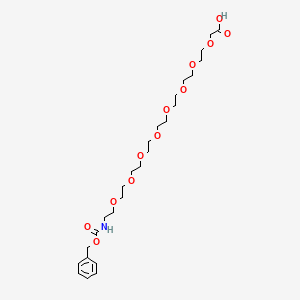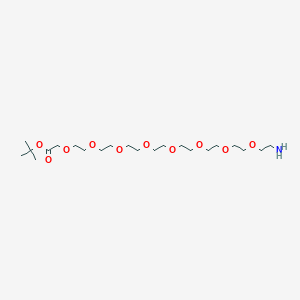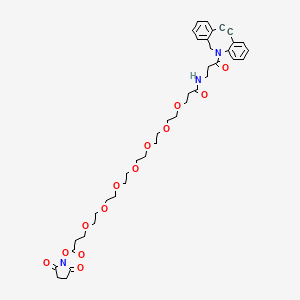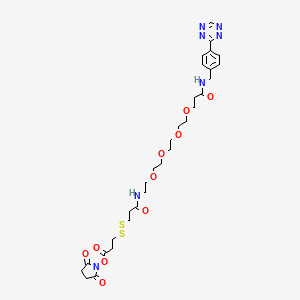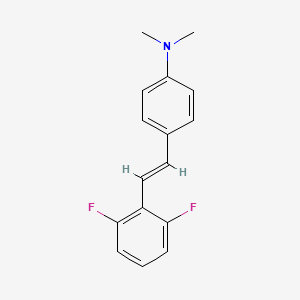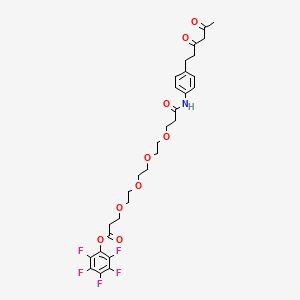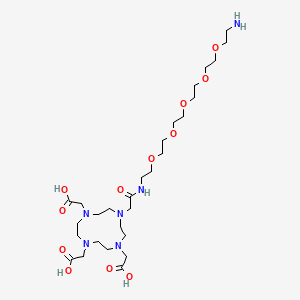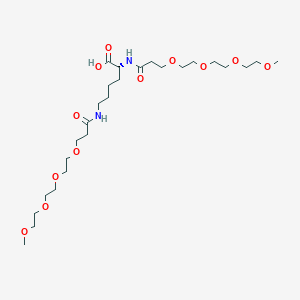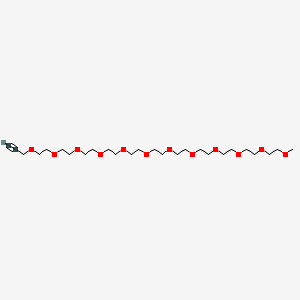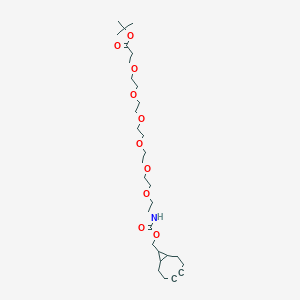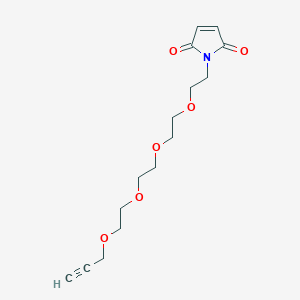
Mal-PEG4-Propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Mal-PEG4-Propargyl is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol (PEG) units with propargyl and maleimide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG units.
Propargylation: The PEGylated intermediate is then reacted with propargyl bromide to introduce the propargyl group.
Maleimidation: Finally, the propargylated intermediate is reacted with maleimide to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Mal-PEG4-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in this compound reacts with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Thiol-Maleimide Reaction: The maleimide group can undergo 1,4-addition with thiol-containing molecules to form stable thioether bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Thiols: React with the maleimide group to form thioether bonds.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and water
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Thioether Bonds: Formed through thiol-maleimide reactions
科学研究应用
Mal-PEG4-Propargyl has a wide range of applications in scientific research, including:
作用机制
Mal-PEG4-Propargyl exerts its effects through its functional groups:
Alkyne Group: Participates in CuAAC reactions to form triazole linkages, enabling the conjugation of azide-containing molecules.
Maleimide Group: Reacts with thiol-containing molecules to form stable thioether bonds
These reactions allow this compound to serve as a versatile linker in various applications, facilitating the targeted degradation of proteins and the conjugation of biomolecules.
相似化合物的比较
Similar Compounds
Propargyl-PEG4-Acid: Contains a carboxylic acid group instead of a maleimide group, used for bioconjugation and synthesis of small molecules.
Mal-PEG4-Bis-PEG4-Propargyl: An 8-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Uniqueness
Mal-PEG4-Propargyl is unique due to its dual functional groups (alkyne and maleimide), which allow it to participate in both CuAAC and thiol-maleimide reactions. This versatility makes it a valuable tool in the synthesis of PROTACs and other bioconjugates .
属性
IUPAC Name |
1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIXCHONNFMINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
